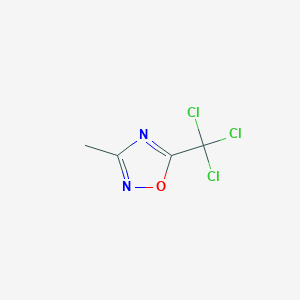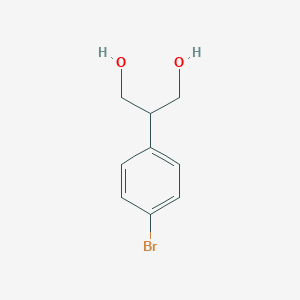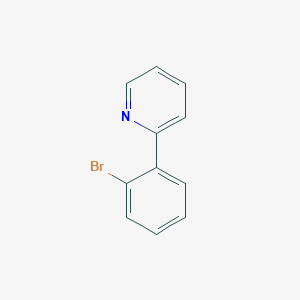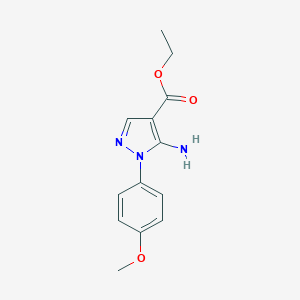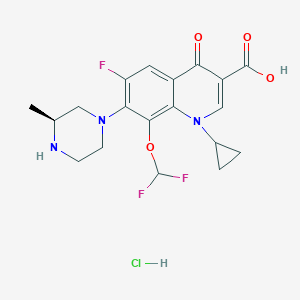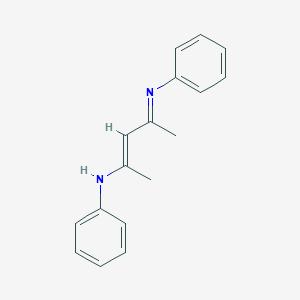
4-(Phenylamino)-2-(phenylimino)-3-pentene
概要
説明
4-(Phenylamino)-2-(phenylimino)-3-pentene, also known as PAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PAP is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
Mass Spectrometry Studies
The compounds 4-(phenylamino)pent-3-en-2-ones, including 4-(Phenylamino)-2-(phenylimino)-3-pentene, have been studied using electron ionization mass spectrometry (EIMS). These studies focused on understanding the mass spectrometric decompositions of ortho-substituted derivatives of these compounds, revealing significant differences in fragmentation pathways compared to meta- and para-isomers. This research aids in the understanding of the structural and electronic effects in mass spectrometry analysis of similar compounds (Frański et al., 2003).
Catalysis and Oligomerization
4-(Phenylamino)-2-(phenylimino)-3-pentene has been used in the field of catalysis, particularly in the oligomerization of olefins. Research has shown its application when anchored to mesoporous supports and complexed with nickel. These complexes have demonstrated effectiveness in catalyzing ethylene and propylene oligomerization, contributing to advancements in the synthesis of polymers and other organic materials (Rossetto et al., 2015).
Molecular Switch Applications
Studies on (Z)-4-(phenylamino) pent-3-en-2-one (a related compound) have explored its potential as a molecular switch. Theoretical calculations and spectroscopic results indicate that this compound, due to its structural properties, could be used in the development of molecular switches, a key component in molecular electronics (Fahid et al., 2017).
Structural and Crystallography Studies
The structural characterization of derivatives of 4-(phenylamino)pent-3-en-2-one has been a subject of research in crystallography. These studies provide insights into the molecular and crystal structures, aiding in the understanding of the physical and chemical properties of these compounds, which is crucial for their application in various fields (Venter et al., 2010).
Material Synthesis
Research has also been conducted on the use of related beta-ketoimine compounds in material synthesis, such as the growth of ZnO using Metal-Organic Chemical Vapor Deposition (MOCVD). This research contributes to the development of new materials with potential applications in electronics, optics, and other technology sectors (Matthews et al., 2006).
特性
IUPAC Name |
N-[(E)-4-phenyliminopent-2-en-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-14(18-16-9-5-3-6-10-16)13-15(2)19-17-11-7-4-8-12-17/h3-13,18H,1-2H3/b14-13+,19-15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYOZUDBDQUBBL-ZHHXUOIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=NC1=CC=CC=C1)C)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=NC1=CC=CC=C1)C)/NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421728 | |
| Record name | 4-(Phenylamino)-2-(phenylimino)-3-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylamino)-2-(phenylimino)-3-pentene | |
CAS RN |
19164-92-2 | |
| Record name | 4-(Phenylamino)-2-(phenylimino)-3-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(2E,4E)-4-(Phenylimino)-2-penten-2-yl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

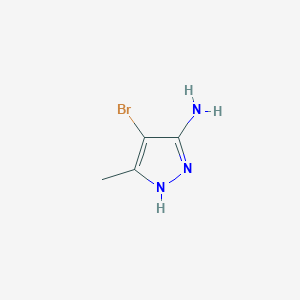
![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)
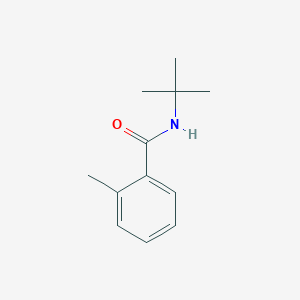
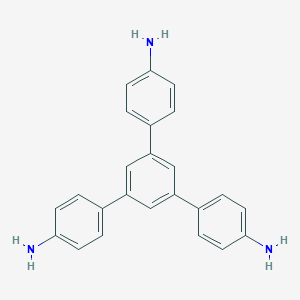
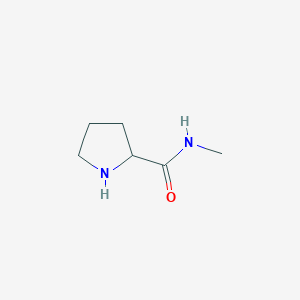
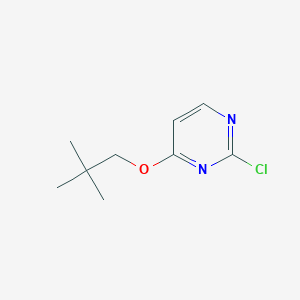
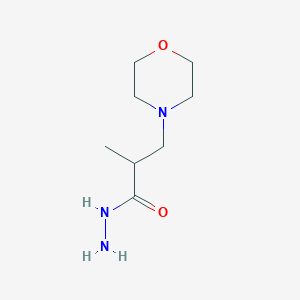
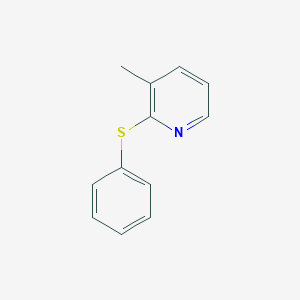
![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B174907.png)
